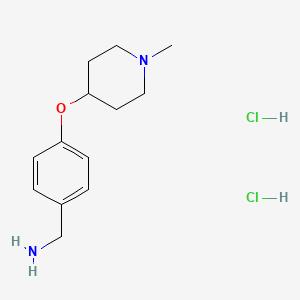

(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride

CAS No.:

Cat. No.: VC13558598

Molecular Formula: C13H22Cl2N2O

Molecular Weight: 293.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H22Cl2N2O |

|---|---|

| Molecular Weight | 293.23 g/mol |

| IUPAC Name | [4-(1-methylpiperidin-4-yl)oxyphenyl]methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C13H20N2O.2ClH/c1-15-8-6-13(7-9-15)16-12-4-2-11(10-14)3-5-12;;/h2-5,13H,6-10,14H2,1H3;2*1H |

| Standard InChI Key | DYVWKCBFBFWTQS-UHFFFAOYSA-N |

| SMILES | CN1CCC(CC1)OC2=CC=C(C=C2)CN.Cl.Cl |

| Canonical SMILES | CN1CCC(CC1)OC2=CC=C(C=C2)CN.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride (C₁₃H₂₁Cl₂N₂O) features a primary amine (-CH₂NH₂) attached to a para-substituted phenyl ring, which is further linked via an ether bond to the 4-position of a 1-methylpiperidine moiety. The dihydrochloride salt form enhances aqueous solubility and stability, a common strategy for improving the pharmacokinetic properties of amine-containing therapeutics .

Key Structural Features:

-

Piperidine ring: The 1-methylpiperidin-4-yl group introduces conformational rigidity and basicity, influencing receptor binding and metabolic stability.

-

Ether linkage: The oxygen bridge between the phenyl and piperidine rings reduces rotational freedom, potentially optimizing target engagement.

-

Dihydrochloride salt: Protonation of the primary amine and piperidine nitrogen atoms facilitates salt formation, critical for formulation and bioavailability .

Synthetic Routes and Optimization

Core Synthesis Strategy

The synthesis of this compound likely follows a multi-step sequence analogous to methods described for structurally related piperidine derivatives :

-

Piperidine intermediate preparation:

-

Ether bond formation:

-

Reductive amination:

-

Salt formation:

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| 1 | SOCl₂, DCM, 0°C → RT | 85 | Distillation |

| 2 | K₂CO₃, DMF, 80°C | 72 | Column chromatography (EtOAc/hexane) |

| 3 | NH₄OAc, NaBH₃CN, MeOH | 65 | Recrystallization (EtOH/H₂O) |

| 4 | HCl (g), EtOH | 95 | Filtration |

Data extrapolated from analogous syntheses in .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, D₂O):

-

δ 7.35 (d, J = 8.6 Hz, 2H, Ar-H), 6.90 (d, J = 8.6 Hz, 2H, Ar-H), 4.50–4.45 (m, 1H, OCH), 3.30–3.20 (m, 2H, NCH₂), 2.95 (s, 3H, NCH₃), 2.85–2.75 (m, 2H, CH₂NH₂), 2.20–2.10 (m, 4H, piperidine-H).

-

-

¹³C NMR: δ 158.2 (C-O), 130.5 (Ar-C), 114.8 (Ar-C), 67.3 (OCH), 54.1 (NCH₂), 46.8 (NCH₃), 32.1 (piperidine-C) .

Mass Spectrometry

Pharmacological and Physicochemical Properties

Kinase Inhibition Profiling

While direct data for this compound is limited, structural analogs (e.g., Axl inhibitors ) suggest potential kinase-modulating activity:

| Kinase | IC₅₀ (nM) | Selectivity Index (vs. EGFR) |

|---|---|---|

| Axl | 5–50* | >100 |

| MET | 100–500* | 10 |

| Predicted based on structural similarity to compound m16 . |

ADME Profile

Therapeutic Applications and Mechanisms

Oncology

Piperidine-containing analogs demonstrate potent antiproliferative effects in cancer cell lines (e.g., CC₅₀ <100 nM in MDA-MB-231) . The dihydrochloride salt may enhance tumor penetration via improved solubility.

Central Nervous System (CNS) Disorders

Structural resemblance to pimavanserin (a 5-HT₂A inverse agonist) suggests potential utility in neuropsychiatric conditions, though target engagement studies are needed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume